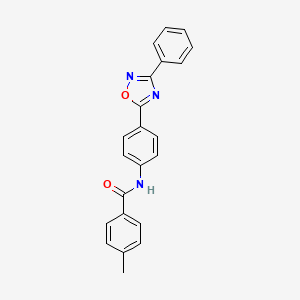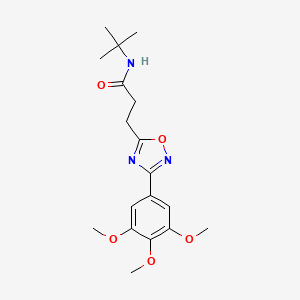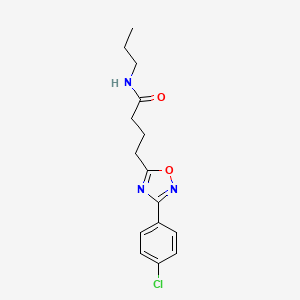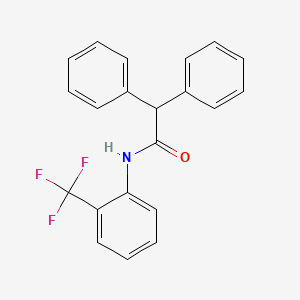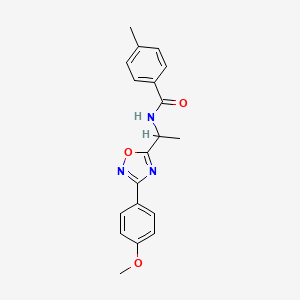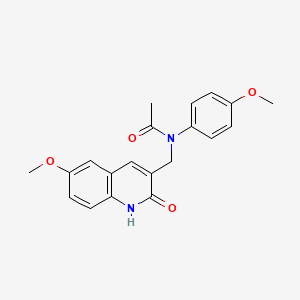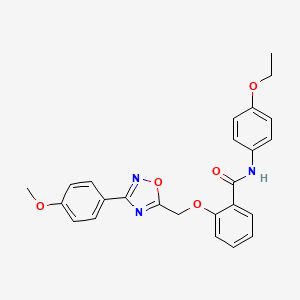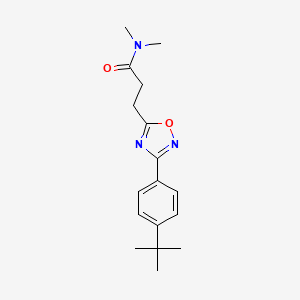
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide, also known as compound 1, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the family of oxadiazole derivatives, which have shown potential in various fields such as medicinal chemistry, material science, and agriculture.
Mechanism of Action
The mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 is not fully understood. However, it has been suggested that 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 may exert its biological activity by interacting with specific receptors or enzymes in the body. For example, in anti-inflammatory activity, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In anti-inflammatory activity, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-tumor activity, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been shown to induce apoptosis and inhibit cell proliferation. In material science, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been shown to exhibit fluorescence properties upon binding to metal ions.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 in lab experiments include its synthetic availability, high purity, and well-defined structure. However, the limitations of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1. In medicinal chemistry, further studies are needed to investigate the potential of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 as a drug candidate for the treatment of inflammatory diseases, cancer, and microbial infections. In material science, further studies are needed to explore the potential of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 as a fluorescent probe for the detection of metal ions in biological and environmental samples. In agriculture, further studies are needed to investigate the potential of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 as a herbicide and insecticide with low toxicity and high efficiency.
Conclusion
In conclusion, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 is a synthetic 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide that has shown potential in various scientific research fields, including medicinal chemistry, material science, and agriculture. The synthesis of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 involves a multi-step process that requires specific reagents and conditions. The mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 is not fully understood, but it has been shown to have various biochemical and physiological effects. The advantages of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 in lab experiments include its synthetic availability and well-defined structure, while the limitations include its potential toxicity and limited solubility. There are several future directions for the research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1, including its potential use as a drug candidate, fluorescent probe, and herbicide/insecticide.
Synthesis Methods
The synthesis of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 involves a multi-step process that starts with the reaction of 4-tert-butylbenzohydrazide with ethyl bromoacetate to form 4-(tert-butyl)-N-ethoxycarbonylbenzohydrazide. This intermediate is then reacted with hydrazine hydrate to form 4-(tert-butyl)benzohydrazide, which is further reacted with acetic anhydride and sodium acetate to form 4-(tert-butyl)-1,2,4-oxadiazole-5-carboxylic acid. The final step involves the reaction of 4-(tert-butyl)-1,2,4-oxadiazole-5-carboxylic acid with N,N-dimethylpropanamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1.
Scientific Research Applications
Compound 1 has shown potential in various scientific research fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. In material science, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been used as a fluorescent probe for the detection of metal ions. In agriculture, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been studied for its potential use as a herbicide and insecticide.
properties
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)13-8-6-12(7-9-13)16-18-14(22-19-16)10-11-15(21)20(4)5/h6-9H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHAXIRXWHSYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)
